9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid
CAS No.:
Cat. No.: VC18389223
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23NO5 |
|---|---|
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | 2-[(1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid |
| Standard InChI | InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-10-4-9(6-12(16)17)5-11(15)8-19-7-10/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+ |
| Standard InChI Key | NBKLDQPKXKJHSL-FGWVZKOKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CC(CC1COC2)CC(=O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The molecular formula of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid is C₁₄H₂₃NO₅, with a molecular weight of 285.34 g/mol. Its IUPAC name, 2-[(1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid, reflects its stereochemical configuration and functional groups. The bicyclo[3.3.1]nonane core consists of a seven-membered ring system bridged by oxygen (3-oxa) and nitrogen (9-aza) heteroatoms, while the Boc group at the 9-position protects the amine functionality .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₃NO₅ | |
| Molecular Weight | 285.34 g/mol | |
| IUPAC Name | 2-[(1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid | |
| Stereochemistry | (1S,5R) configuration | |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CC(CC1COC2)CC(=O)O |
The acetic acid moiety at the 7-position introduces a carboxylic acid functional group, enabling further derivatization for drug development.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid involves multi-step organic reactions, emphasizing regioselectivity and yield optimization . A common approach includes:
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Cyclization: Formation of the bicyclo[3.3.1]nonane core via intramolecular cyclization of a linear precursor containing amine and alcohol functionalities.
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Boc Protection: Introduction of the tert-butoxycarbonyl group to protect the secondary amine, typically using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
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Acetic Acid Functionalization: Installation of the acetic acid moiety through alkylation or Michael addition reactions.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Heat, Lewis acid catalyst | Bicyclic core formation |
| 2 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | Amine protection |
| 3 | Carboxylic Acid Addition | Ethyl bromoacetate, K₂CO₃ | Introduction of acetic acid group |
Challenges and Optimizations
Key challenges include maintaining stereochemical integrity during cyclization and avoiding side reactions at the nitrogen and oxygen sites . Solvent choice (e.g., toluene or dichloromethane) and temperature control are critical for high yields.
Biological Activity and Mechanistic Insights
Orexin Receptor Antagonism
9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid serves as a precursor to orexin receptor antagonists, which inhibit the action of orexin neuropeptides (OX1 and OX2 receptors). Orexins regulate sleep-wake cycles, appetite, and stress responses, making their antagonists promising for treating insomnia and anxiety disorders.
Mechanism of Action:
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Binding Affinity: The bicyclic scaffold mimics orexin’s native structure, enabling competitive binding to receptor pockets.
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Selectivity: Derivatives show preferential binding to OX2 receptors, reducing off-target effects.
Therapeutic Applications
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Insomnia: Antagonists promote sleep by blocking orexin-induced wakefulness.
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Anxiety Disorders: Modulation of orexinergic signaling may alleviate stress-related behaviors.
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Substance Use Disorders: Emerging research suggests orexin antagonists could reduce drug cravings.
Comparative Analysis of Related Compounds
Structural Analogues
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exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate (C₂₀H₃₂N₂O₁₀): A salt form with oxalic acid, enhancing solubility for pharmacological studies.
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3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride: A hydrochloride salt variant used in preclinical trials.
Table 3: Comparison of Derivatives
| Compound | Molecular Formula | Key Modification | Application |
|---|---|---|---|
| 9-Boc-3-oxa-9-aza-bicyclo[...]acetic acid | C₁₄H₂₃NO₅ | Boc-protected amine | Synthetic intermediate |
| Hemioxalate salt | C₂₀H₃₂N₂O₁₀ | Oxalic acid counterion | Improved solubility |
| Hydrochloride salt | C₉H₁₆ClNO₃ | HCl salt | In vivo testing |
Reactivity and Derivatization
The Boc group’s stability under basic conditions allows selective deprotection for further functionalization, such as amide bond formation or coupling to drug delivery systems .
Future Directions and Challenges
Research Priorities
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Stereoselective Synthesis: Developing asymmetric catalytic methods to control the (1S,5R) configuration .
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In Vivo Efficacy Studies: Evaluating pharmacokinetics and toxicity profiles in animal models.
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Targeted Drug Delivery: Conjugating the compound to nanoparticles for enhanced brain penetration.
Industrial Scalability
Optimizing large-scale synthesis requires addressing cost-intensive steps, such as Boc protection and chromatographic purification. Continuous flow chemistry may offer solutions for throughput improvement .
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